1,10-Dichlorodecane is a colorless liquid organic compound with the chemical formula C10H20Cl2. It is a chlorinated alkane, meaning it has a chain of ten carbon atoms (decane) with two chlorine atoms attached at the first and tenth positions (1,10-dichloro). Some of its key properties relevant to scientific research include [, ]:
Due to its specific properties, 1,10-Dichlorodecane has potential applications in various scientific research fields. Here are some potential areas of study:
1,10-Dichlorodecane is an organic compound with the molecular formula and a molecular weight of approximately 211.17 g/mol. It belongs to the class of chlorinated hydrocarbons and is characterized by the presence of two chlorine atoms located at the first and tenth positions of a decane chain. This compound is also known by various names, including Decamethylene dichloride and Decane, 1,10-dichloro-. Its chemical structure features a linear alkane backbone with chlorine substituents, which significantly influences its chemical properties and reactivity .
There is no documented information on the specific mechanism of action for 1,10-Dichlorodecane in biological systems.
Several methods exist for synthesizing 1,10-dichlorodecane:
These synthesis methods allow for varying degrees of control over the reaction conditions, influencing the yield and purity of the final product.
Research on interaction studies involving 1,10-dichlorodecane primarily focuses on its environmental behavior and degradation pathways. Photocatalytic degradation studies have highlighted its interactions with light and photocatalysts like titanium dioxide, demonstrating effective breakdown under UV irradiation. Additionally, investigations into its interactions with biological systems emphasize its potential toxicity and bioaccumulation in aquatic organisms .
1,10-Dichlorodecane shares similarities with other chlorinated hydrocarbons. Below are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chlorodecane | C10H21Cl | Contains only one chlorine atom at the first position. |
| 1,8-Dichloroctane | C8H16Cl2 | Chlorine atoms are located at different positions (1 and 8). |
| 1,12-Dichlorododecane | C12H24Cl2 | Longer carbon chain with chlorines at terminal positions (1 and 12). |
| 1-Bromodecane | C10H21Br | Contains bromine instead of chlorine; different reactivity profile. |
The uniqueness of 1,10-dichlorodecane lies in its specific positioning of chlorine atoms along a decane backbone, which influences both its physical properties and chemical reactivity compared to these similar compounds .
The synthesis of 1,10-dichlorodecane was first achieved through the chlorination of 1,10-decanediol, a process catalyzed by agents such as thionyl chloride (SOCl₂). Early methodologies, including those described by Violleau et al. (2001), utilized hexabutylguanidinium chloride under controlled temperatures (120°C) to achieve yields exceeding 97%. The compound’s structural simplicity—a linear alkane with terminal chlorides—facilitated its adoption in industrial applications, particularly as a precursor for nylon polymers and surfactants.
Table 1: Physical Properties of 1,10-Dichlorodecane
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.17 g/mol | |
| Boiling Point | 275°C | |
| Density | 0.999 g/mL | |
| Refractive Index | 1.460–1.462 (20°C, 589 nm) | |
| Melting Point | 15.6°C |
1,10-Dichlorodecane is a linchpin in the production of nylon 610 and nylon 510, which are integral to automotive fuel lines and electrical connectors due to their thermal stability. The global nylon market, growing at 6% annually, directly drives demand for this compound. Additionally, it serves as a solvent for resins and waxes and as an intermediate in pyrethroid insecticides like cyfluthrin.
Regional manufacturing trends further underscore its economic importance. India’s Production-Linked Incentive (PLI) scheme aims to boost domestic production by 40% within five years, reducing reliance on imports. Emerging applications in lithium-ion battery electrolytes, where derivatives enhance thermal stability, align with the projected sevenfold growth in electric vehicle battery demand by 2030.
Academic investigations into 1,10-dichlorodecane have focused on two primary areas: environmental degradation and synthetic applications.
Studies reveal that Pseudomonas sp. strain 273 aerobically dechlorinates 1,10-dichlorodecane, releasing stoichiometric chloride ions. This microbial activity, induced by both chlorinated and non-chlorinated substrates like decane, highlights potential bioremediation strategies for contaminated sites. Anaerobic transformation in aquifers, as documented by Semprini et al. (1995), correlates compound degradation with sulfate reduction and methanogenesis, offering insights into natural attenuation processes.
Researchers have leveraged 1,10-dichlorodecane to synthesize supramolecular ionic networks, which exhibit promise in material science for catalysis and separation technologies. Its role in producing quaternary ammonium compounds—key components in fabric softeners and disinfectants—further exemplifies its versatility.
1,10-Dichlorodecane is a linear, ten-carbon chain terminated by two chlorine atoms. Quantum chemical optimizations carried out at the B3LYP/6-311+G(d,p) level (gas phase) converge to the all-trans conformation as the global minimum, with terminal C–Cl bonds oriented anti to the adjoining C–C bonds, minimising steric repulsion and aligning the molecular dipole along the chain axis [1].
| Parameter (gas-phase minimum) | Value | Source |
|---|---|---|
| C–C single bond length | 1.532 Å ± 0.003 | mean of NIST computed SD file and ab-initio geometry [1] [2] |
| Terminal C–Cl bond length | 1.780 Å ± 0.005 | ab-initio geometry; matches X-ray data for alkyl chlorides [3] |
| C–C–C angle (internal) | 112.2° ± 0.4 | ab-initio [1] |
| C–C–Cl angle (terminal) | 111.5° | ab-initio [1] |
The electronegativity difference (Δχ ≈ 0.5 on the Pauling scale) between sp³-carbon and chlorine polarises the terminal bonds, yielding a calculated dipole moment of 2.62 D in the gas phase [4]. Experimentally, the relative permittivity of the bulk liquid at 20 °C is 7.07, consistent with a weakly polar but highly polarizable medium [5]. Charge analysis (CHELPG) allocates −0.27 e to each chlorine, redistributed over the adjacent methylene carbons, supporting the modest molecular polarity.
Characteristic infrared bands include the symmetric C–Cl stretch at 696 cm⁻¹ and asymmetric stretch at 742 cm⁻¹ (liquid film, 25 °C) [2]. The methylene scissoring mode appears at 1465 cm⁻¹, indistinguishable from that of decane, confirming that halogen substitution perturbs only the terminal vibrational manifold.
Like n-decane, the backbone displays three staggered torsional states around each C–C bond (trans, gauche⁺, gauche⁻). High-level ab-initio surveys up to n-decane report a single gauche penalty (ΔE_g) of 0.54–0.62 kcal mol⁻¹, independent of chain length beyond octane [6]. Terminal chlorination does not materially perturb this value, because hyperconjugative stabilisation of internal C–C bonds outweighs the small inductive effect transmitted from the ends.
| Conformer | ΔE (kcal mol⁻¹) | Population at 298 K (%) |
|---|---|---|
| All-trans | 0 | 36 |
| One gauche | 0.56 | 46 |
| Two non-adjacent gauche | 1.10 | 14 |
| Syn-pentane (adjacent gauche of opposite sense) | 3.4 | < 1 |
Populations were derived from Boltzmann statistics using ΔE values of Table 2 in Klauda et al. for n-decane [6]. The data illustrate that 1,10-dichlorodecane behaves as a quasi-athermic fluid whose conformer distribution is dominated by single-gauche species.
Dielectric media that favour dipolar alignment (e.g., acetonitrile) slightly enrich conformers that place the two C–Cl vectors colinear, shifting the gauche:trans ratio by ≈ 3% relative to the gas phase, as observed for dichloroethane analogues [7]. Heating above 350 K progressively flattens the energy landscape; MD simulations in liquid phase show a mean square internal rotation barrier of 3.1 kcal mol⁻¹, 12% lower than at 298 K [6].
Pure 1,10-dichlorodecane melts at 15.6 °C and crystallises only below ambient temperature [8]. X-ray powder diffraction collected at 0 °C shows a pattern characteristic of orthorhombic n-alkane packing (sub-cell a ≈ 7.4 Å, b ≈ 4.9 Å, c ≈ 42 Å) but with additional reflections arising from the periodic chlorine terminations, similar to those reported for 1,10-dibromodecane [9]. Rapid disordering of terminal groups on warming prevents full single-crystal refinement.
Extensive crystallographic information is available from urea inclusion compounds (UICs), in which the guest molecules occupy one-dimensional channels of hydrogen-bonded urea [10] [11]. Single-crystal XRD of the 1,10-dichlorodecane/urea adduct collected at 100 K indexes in the chiral hexagonal space group P6₁22 with parameters a = 8.23 Å, c = 11.02 Å per urea layer [12]. Guest molecules align coaxially along c, adopting a 1:1 host:guest stoichiometry governed by the empirical relation n_u = 0.852 m + 0.37 (m = carbon number) [10].
Exchange experiments show that the urea framework remains open: immersion of 1,10-dichlorodecane/urea crystals in liquid n-decane leads to gradual guest replacement while preserving crystallinity [13]. The ability to host two guest species simultaneously evidences macroscopically segregated domains within the tunnel lattice [11].
In the solid adduct the Cl···Cl separations between neighbouring guests average 4.1 Å, indicating weak van der Waals contacts, while each guest shows six CH···O hydrogen contacts to the tunnel wall ranging from 2.52 to 2.78 Å [10]. These interactions lock the chain into an almost pure trans configuration over its full length; torsional disorder is suppressed to < 5% as estimated from anisotropic displacement parameters [12].
| Selected crystallographic metrics (UIC, 100 K) | Value | Source |
|---|---|---|
| Host space group | P6₁22 | [12] |
| a, c (Å) | 8.23, 11.02 | [12] |
| Guest repeat along c | 2.51 Å | from Fourier map [10] |
| Cl···Cl (intra-channel) | 4.10 Å | [10] |
| CH···O (guest–host) | 2.52–2.78 Å | [10] |
Irritant;Environmental Hazard